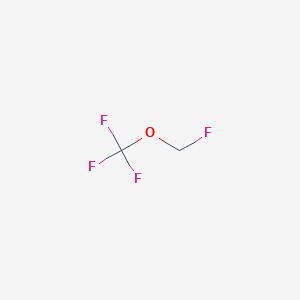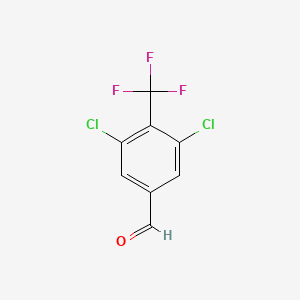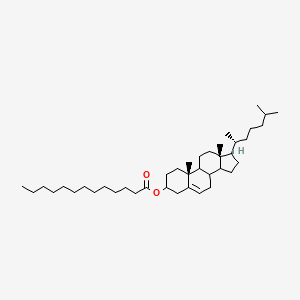
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester is a chemical compound with the molecular formula C13H16F3NO2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenethyl backbone, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester typically involves the reaction of alpha-methyl-3-trifluoromethylphenethylamine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
C9H9F3NH2+ClCOOEt→C9H9F3NHCOOEt+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., HCl) or base (e.g., NaOH).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: Produces N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid.
Oxidation: Can yield various oxidized derivatives depending on the conditions.
Substitution: Results in substituted derivatives with new functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic processes and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(alpha-Methylphenethyl)carbamic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(3-Trifluoromethylphenethyl)carbamic acid ethyl ester: Similar structure but without the alpha-methyl group, leading to variations in reactivity and activity.
Uniqueness
N-(alpha-Methyl-3-trifluoromethylphenethyl)carbamic acid ethyl ester is unique due to the presence of both the alpha-methyl and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications.
Propriétés
Numéro CAS |
27891-33-4 |
|---|---|
Formule moléculaire |
C13H16F3NO2 |
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
ethyl N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H16F3NO2/c1-3-19-12(18)17-9(2)7-10-5-4-6-11(8-10)13(14,15)16/h4-6,8-9H,3,7H2,1-2H3,(H,17,18) |
Clé InChI |
BAXFKXBEBIPHLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)






![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
